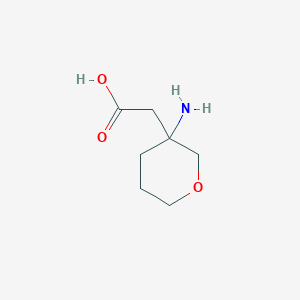

2-(3-Aminooxan-3-yl)acetic acid

Description

Contextualization within Oxane-Derived Amino Acids and Analogs

2-(3-Aminooxan-3-yl)acetic acid belongs to the broader family of oxane-derived amino acids. The oxane ring, a saturated six-membered heterocycle containing one oxygen atom, is a key structural motif in many biologically active natural products, including various sugars like glucose. wikipedia.orgwikipedia.org In the context of medicinal chemistry, the incorporation of saturated heterocyclic scaffolds like oxane and its smaller counterpart, oxetane (B1205548), is a well-established strategy to enhance the physicochemical properties of drug candidates. These rings can act as bioisosteres for other common functional groups, such as gem-dimethyl or carbonyl groups, while introducing favorable characteristics like increased polarity, metabolic stability, and improved solubility. acs.orgnih.govnih.gov

The amino acid component of this compound provides a versatile handle for further chemical modification, such as peptide coupling or conjugation to other molecules. rsc.orgnih.gov The combination of the oxane scaffold and the amino acid functionality results in a conformationally constrained building block. The defined spatial arrangement of the amino and carboxylic acid groups relative to the oxane ring can be exploited to design peptidomimetics with specific secondary structures, potentially leading to enhanced biological activity and selectivity for their targets. ijpsonline.com

The study of related oxetane amino acids has shown that these structures can serve as valuable components in drug discovery, offering a way to create more stable and three-dimensional molecules. acs.orgnih.gov For instance, amino-oxetanes have been successfully used as peptidomimetics that exhibit improved stability against enzymatic degradation while retaining biological activity. acs.org By extension, it is reasonable to anticipate that this compound and other oxane-derived amino acids could offer similar, if not distinct, advantages in the design of novel therapeutics.

Significance as a Versatile Synthetic Scaffold and Building Block

The true potential of this compound lies in its utility as a versatile synthetic scaffold. The presence of two distinct functional groups—an amine and a carboxylic acid—allows for orthogonal chemical transformations, making it an ideal building block for the construction of more complex molecules. digitellinc.com The amino group can be readily acylated, alkylated, or used in peptide bond formation, while the carboxylic acid can be esterified, converted to an amide, or reduced.

The synthesis of such substituted heterocyclic amino acids can be challenging, often requiring multi-step sequences. General methods for the synthesis of amino acids, such as the Strecker synthesis or the amination of α-halo acids, could potentially be adapted for the preparation of this compound. libretexts.org For instance, a synthetic route might involve the preparation of a suitable α-keto-oxane precursor followed by reductive amination. Alternatively, the synthesis could start from a pre-functionalized oxane ring. The development of efficient and stereoselective synthetic routes to this and related compounds is a critical area of research that will unlock their full potential.

The rigid oxane core of this compound can be used to control the spatial orientation of appended functionalities, a crucial aspect in the design of molecules that interact with biological targets such as enzymes and receptors. This makes it a valuable scaffold for combinatorial chemistry and the generation of libraries of diverse compounds for high-throughput screening.

Overview of Current and Future Research Trajectories

While direct research on this compound is still in its early stages, the broader field of oxane and oxetane chemistry points towards several promising research trajectories. A primary focus will likely be on the development of robust and scalable synthetic methods to access this and a variety of related analogs with different substitution patterns on the oxane ring. researchgate.net

A significant area of future investigation will be the incorporation of this compound into peptides and peptidomimetics. By replacing natural amino acids with this constrained, non-natural counterpart, researchers can explore the impact on peptide conformation, stability, and biological activity. This could lead to the discovery of novel therapeutic agents with improved pharmacokinetic profiles. organic-chemistry.org

Furthermore, the unique physicochemical properties of the oxane ring suggest that this compound could be used to fine-tune the properties of drug candidates. Its incorporation could lead to improved solubility, reduced metabolic clearance, and altered basicity of nearby functional groups, all of which are critical parameters in drug development. acs.org The exploration of its biological activity in various contexts, from antimicrobial to anticancer applications, represents a vast and largely untapped area of research. nih.gov As the tools of chemical synthesis and biological screening continue to advance, it is anticipated that the full potential of this compound as a valuable building block in chemical research will be realized.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminooxan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-7(4-6(9)10)2-1-3-11-5-7/h1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOAGCQXFCPYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Considerations of 2 3 Aminooxan 3 Yl Acetic Acid

Systematic IUPAC Naming and Structural Representation

The systematic name for a chemical compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For 2-(3-Aminooxan-3-yl)acetic acid, the nomenclature is derived from its constituent parts: an acetic acid group attached to the 3-position of an oxane ring which is also substituted with an amino group at the same position.

The oxane ring is numbered starting from the oxygen atom as position 1. Therefore, the carbon atom bearing both the amino and the acetic acid groups is C3. The acetic acid substituent is named as an "-yl" group, hence "2-(...-yl)acetic acid". The substituents on the oxane ring are an amino group at position 3.

Based on these rules, the systematic IUPAC name is This compound .

Structural Representation:

The two-dimensional structure of this compound illustrates the connectivity of the atoms. The oxane ring forms the core, with the amino and acetic acid groups attached to the same carbon atom.

| Identifier | Value |

| Molecular Formula | C7H13NO3 |

| SMILES | C1CC(COC1)(CC(=O)O)N |

| InChIKey | KKOAGCQXFCPYMD-UHFFFAOYSA-N |

This data is compiled from chemical databases. uni.lu

Exploration of Potential Isomeric Forms and Chiral Centers

Isomers are molecules that have the same molecular formula but a different arrangement of atoms. The presence of a chiral center in this compound gives rise to the possibility of stereoisomerism.

A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different groups. nih.gov In the case of this compound, the C3 atom of the oxane ring is bonded to:

An amino group (-NH2)

An acetic acid group (-CH2COOH)

The C2 atom of the oxane ring (-CH2-)

The C4 atom of the oxane ring (-CH2-)

However, since the paths around the ring from C3 through C2 and C4 back to the oxygen atom are identical in terms of connectivity (both are -CH2-O-CH2-), the C3 atom is not a traditional chiral center in the isolated molecule. But, the molecule as a whole can be chiral. The key to its potential chirality lies in the three-dimensional arrangement of the substituents on the oxane ring.

If we consider the chair conformation of the oxane ring, the amino and acetic acid groups can be in either axial or equatorial positions. This can lead to different spatial arrangements. A molecule is chiral if it is non-superimposable on its mirror image. youtube.com

Given the spiro-like nature of the substitution at C3, where two different substituents are attached to a ring carbon, this carbon atom acts as a stereocenter. Therefore, this compound possesses one chiral center at the C3 position. The presence of a single chiral center means that the molecule can exist as a pair of enantiomers.

Table of Potential Isomers:

| Isomer Type | Description | Number of Isomers |

| Enantiomers | Non-superimposable mirror images. They have identical physical properties except for the direction in which they rotate plane-polarized light. | 2 ((R) and (S) enantiomers) |

The specific designation of (R) or (S) for each enantiomer would require the application of the Cahn-Ingold-Prelog priority rules to the groups attached to the C3 chiral center.

Theoretical Implications of Stereochemistry on Molecular Conformation

The stereochemistry of a molecule has a profound impact on its three-dimensional shape, or conformation. For cyclic systems like the oxane ring in this compound, the most stable conformation is typically a chair form, which minimizes steric and torsional strain. openochem.orgyoutube.com

The substituents on the ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. masterorganicchemistry.com The relative stability of these conformations is influenced by the size and nature of the substituents. Generally, bulkier groups prefer the more spacious equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. openochem.org

In this compound, both the amino (-NH2) and the acetic acid (-CH2COOH) groups are attached to the same carbon (C3). This geminal disubstitution pattern influences the conformational equilibrium of the oxane ring. The chair conformation of the oxane ring can undergo a "ring flip," which interconverts axial and equatorial positions. masterorganicchemistry.com

The preference for the axial or equatorial orientation of the substituents will depend on a balance of steric and electronic effects. While the acetic acid group is bulkier than the amino group, the presence of both on the same carbon complicates simple predictions. Intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, could also play a significant role in stabilizing a particular conformation.

Theoretical Conformational Analysis:

| Conformer | Position of -NH2 | Position of -CH2COOH | Predicted Relative Stability | Influencing Factors |

| Chair 1 | Axial | Equatorial | Potentially less stable | Steric strain from the axial amino group. |

| Chair 2 | Equatorial | Axial | Potentially less stable | Steric strain from the axial acetic acid group. |

| Twist-Boat | - | - | Generally less stable than chair | Higher energy conformation. youtube.com |

It is important to note that the actual preferred conformation would need to be determined through experimental methods, such as NMR spectroscopy, or computational modeling. The interplay of steric hindrance and potential intramolecular hydrogen bonding makes the conformational landscape of this compound a subject for detailed theoretical and experimental investigation. The conformational preferences of substituted oxanes and related heterocyclic systems are an active area of research. researchgate.netresearchgate.net

Advanced Synthetic Methodologies for 2 3 Aminooxan 3 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis of the 2-(3-Aminooxan-3-yl)acetic acid Core

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. The core structure is a 3-substituted oxane (tetrahydropyran) ring bearing both an amino group and an acetic acid moiety at the C3 position. A logical retrosynthetic approach involves disconnecting the acetic acid side chain and the amino group, leading back to a simpler oxane-based precursor. beilstein-archives.org

One plausible retrosynthetic pathway begins with the disconnection of the C-C bond of the acetic acid moiety, which can be envisioned as arising from the alkylation of a protected glycine (B1666218) equivalent. beilstein-archives.org This approach simplifies the target to a 3-amino-3-substituted oxane. Further disconnection of the C-N bond of the amino group could lead back to a 3-oxo-oxane intermediate, which could be synthesized from acyclic precursors.

An alternative strategy involves the formation of the oxane ring as a key step. This could be achieved through an intramolecular cyclization of a linear precursor already containing the protected amino acid functionality. For instance, an acyclic diol could be cyclized to form the tetrahydropyran (B127337) ring. organic-chemistry.org

A detailed retrosynthetic scheme is presented below:

This image is for illustrative purposes only and does not represent an actual chemical synthesis.

This image is for illustrative purposes only and does not represent an actual chemical synthesis.Strategies for Stereoselective Synthesis

The presence of a quaternary stereocenter at the C3 position of the oxane ring necessitates the use of stereoselective synthetic methods to control the absolute and relative stereochemistry of the final product.

Chiral Auxiliary Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of α-amino acids. nih.govrsc.org In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the acetic acid side chain or the amino group.

For example, a chiral auxiliary, such as one derived from (S,S)-cyclohexane-1,2-diol, can be used to control the diastereoselective alkylation of an enolate. researchgate.net This approach would involve the preparation of a chiral enol ether from a β-keto ester precursor containing the oxane ring. Subsequent alkylation and removal of the auxiliary would yield the desired α,α-disubstituted amino acid with high enantiomeric excess.

Another approach involves the use of a chiral auxiliary derived from a piperazine-2,5-dione scaffold. rsc.org This auxiliary can control the stereochemistry of alkylation at the C6 position of its enolate, providing a route to homochiral α-amino acids.

| Chiral Auxiliary Approach | Key Features | Potential Application |

| Evans' Oxazolidinones | High diastereoselectivity in alkylation reactions. | Introduction of the acetic acid moiety to a 3-aminooxane precursor. |

| Schöllkopf's Bis-lactim Ethers | Asymmetric synthesis of α-amino acids via electrophilic amination. | Formation of the 3-amino-3-carboxy-oxane core. |

| (S,S)-Cyclohexane-1,2-diol | Diastereoselective alkylation of enol ethers. researchgate.net | Stereoselective synthesis of the quaternary carbon center. |

| Piperazine-2,5-dione Derivatives | Control of stereochemistry during C6 enolate alkylation. rsc.org | Synthesis of homochiral α-amino acids. |

Asymmetric Catalysis in Cyclic Amino Acid Construction

Asymmetric catalysis offers an efficient and atom-economical alternative to chiral auxiliaries for the synthesis of chiral molecules. nih.gov Several catalytic asymmetric methods can be envisioned for the construction of the this compound core.

Phase-transfer catalysis (PTC) is a powerful technique for the asymmetric synthesis of α-amino acids. unimi.it Chiral quaternary ammonium (B1175870) salts can be used to catalyze the enantioselective alkylation of glycine-derived Schiff bases. This method could be applied to a precursor containing the oxane ring to introduce the acetic acid side chain stereoselectively.

Organocatalysis also provides a range of methodologies for the asymmetric construction of heterocyclic systems. rsc.org For instance, proline and its derivatives can catalyze asymmetric aldol (B89426) and Mannich reactions, which could be employed to construct the chiral center on the oxane ring. nih.gov

Key Reaction Pathways for Oxane Ring Formation and Functionalization

The formation of the tetrahydropyran (oxane) ring is a critical step in the synthesis of this compound. Several reliable methods exist for the construction of this heterocyclic core. organic-chemistry.org

One common approach is the intramolecular Williamson ether synthesis, which involves the cyclization of a halo-alcohol. Another powerful method is the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde to form a 4-hydroxytetrahydropyran. organic-chemistry.org This reaction can be catalyzed by various acids and has been shown to proceed with high stereoselectivity.

Once the oxane ring is formed, it must be appropriately functionalized. This may involve the introduction of a ketone at the C3 position, which can then be converted to the desired amino and acetic acid groups. For example, a 3-oxo-oxane can undergo a Strecker synthesis or a Bucherer-Bergs reaction to introduce the amino and carboxyl functionalities.

Amine and Carboxylic Acid Protecting Group Strategies

The synthesis of complex molecules like this compound requires the use of protecting groups to mask reactive functional groups. lifetein.com The choice of protecting groups for the amine and carboxylic acid functionalities is crucial for the success of the synthetic route.

Application of Boc and Fmoc Protection in Synthesis

The tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most commonly used protecting groups for amines in peptide synthesis and the synthesis of amino acids. americanpeptidesociety.org

The Boc group is stable to a wide range of reaction conditions but can be easily removed with strong acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.org This makes it suitable for protecting the amino group during reactions that are sensitive to basic conditions.

The Fmoc group , on the other hand, is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. lifetein.com Its stability under acidic conditions allows for the selective deprotection of other acid-labile protecting groups, such as the tert-butyl ester for the carboxylic acid. google.com

| Protecting Group | Structure | Cleavage Conditions | Key Advantages |

| Boc | (CH₃)₃COCO- | Strong acid (e.g., TFA) americanpeptidesociety.org | Stable to many nucleophiles and bases. |

| Fmoc | C₁₅H₁₁O₂- | Base (e.g., piperidine) lifetein.com | Cleaved under mild basic conditions; stable to acid. lifetein.com |

| Cbz | C₆H₅CH₂OCO- | Catalytic hydrogenolysis | Stable to mild acid and base. |

| t-Butyl ester | -C(CH₃)₃ | Strong acid (e.g., TFA) | Protects carboxylic acid; cleaved with Boc group. |

Orthogonal Protection Schemes for Complex Architectures

In the multistep synthesis of complex molecules like this compound, which contains both an amino and a carboxylic acid functional group, the strategic use of protecting groups is paramount. organic-chemistry.orgpressbooks.pub A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org For a molecule with multiple functional groups, an orthogonal protection scheme is essential. This strategy allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering deprotection conditions. wikipedia.orgnih.gov

The synthesis of this compound requires the protection of both the amine and the carboxylic acid at various stages to enable selective modifications. For instance, to build upon the acetic acid side chain without interference from the nucleophilic amine, the amino group must be protected. organic-chemistry.org Conversely, to perform reactions at the amino group, the carboxylic acid must be masked.

Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). fiveable.me The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved via hydrogenolysis. libretexts.org For the carboxylic acid, esterification is a common protection strategy, with the choice of ester (e.g., methyl, ethyl, benzyl, or tert-butyl) determining the deprotection method (e.g., saponification, hydrogenolysis, or acidolysis, respectively). fiveable.melibretexts.org

An orthogonal strategy for this target molecule could involve protecting the amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the carboxylic acid as a tert-butyl (tBu) ester. The Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu ester is cleaved by acid (e.g., trifluoroacetic acid). organic-chemistry.orgwikipedia.org This allows for the selective deprotection and subsequent reaction at either the amine or the acid functionality without affecting the other protected group. The successful application of such strategies is crucial for constructing complex architectures, including branched or cyclic peptides where trifunctional amino acids are used. nih.govsigmaaldrich.com

Table 1: Orthogonal Protecting Groups for Amine and Carboxylic Acid Functionalities

| Protecting Group | Functional Group Protected | Common Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Tert-butoxycarbonyl (Boc) | Amine | Acid (e.g., TFA, HCl) | Fmoc, Benzyl (Bn), Benzyl ester (Bzl) |

| Carbobenzyloxy (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, t-Butyl ester |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Boc, Cbz, t-Butyl ester, Benzyl ester |

| Benzyl ester (Bzl) | Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, t-Butyl ester |

| t-Butyl ester (tBu) | Carboxylic Acid | Acid (e.g., TFA, HCl) | Fmoc, Cbz, Benzyl ester |

| Silyl ethers (e.g., TBDMS) | Alcohol | Fluoride ion (e.g., TBAF) | Most amine and acid protecting groups |

Modern Synthetic Techniques and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In pharmaceutical and fine chemical synthesis, this often involves adopting modern techniques like continuous-flow synthesis to improve safety, efficiency, and scalability. durham.ac.ukispe.org

Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of organic compounds, including heterocycles and active pharmaceutical ingredients. springerprofessional.demdpi.com In a flow system, reagents are pumped through a network of tubes or channels, where they mix and react. durham.ac.uk This approach offers significant advantages, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions. nih.govuc.pt

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Heterocyclic Compounds

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous materials due to large volumes. | Inherently safer due to small reactor volumes (low holdup) and superior temperature control. rsc.org |

| Scalability | Difficult; often requires re-optimization of reaction conditions. | Easier to scale up by running the system for a longer duration or by "numbering-up" (parallel reactors). uc.pt |

| Heat & Mass Transfer | Often limited by vessel size and stirring efficiency. | Excellent due to high surface-area-to-volume ratio in microreactors. nih.gov |

| Reaction Control | Less precise control over temperature, mixing, and reaction time. | Precise control over residence time, temperature, and stoichiometry. rsc.org |

| Yield & Purity | Can be lower due to side reactions from poor heat control or prolonged reaction times. | Often higher yields and cleaner reactions due to precise control and rapid quenching. springerprofessional.de |

| Process Automation | More challenging to automate multi-step sequences. | Well-suited for automation, integrating synthesis, workup, and analysis. durham.ac.uk |

Growing concerns about the toxicity, cost, and environmental impact of heavy metals have spurred the development of metal-free catalytic methods in organic synthesis. researchgate.net These approaches often rely on organocatalysis or the use of non-metallic reagents like iodine to promote transformations. acs.orgrsc.org

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis, providing access to chiral building blocks like amino acids. rsc.orgnih.gov For instance, chiral thiourea (B124793) derivatives have been shown to catalyze the conjugate addition of nitrogen nucleophiles to unsaturated esters, yielding enantioenriched β-amino acid derivatives with high efficiency. acs.org Such strategies could be adapted for the stereocontrolled synthesis of precursors to this compound.

Another significant area is metal-free C-H functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. researchgate.net For instance, the direct C-H vinylation of quinoxalin-2(1H)-ones has been achieved using an ammonium persulfate oxidant in the absence of any metal catalyst. frontiersin.org Iodine-mediated reactions have also emerged as a powerful strategy for constructing N-heterocycles directly from α-amino acids through a process involving Strecker degradation. rsc.org These metal-free approaches offer a more sustainable pathway for the synthesis of complex heterocyclic structures. researchgate.netrsc.org

Table 3: Examples of Metal-Free Catalytic Strategies for Related Compound Classes

| Catalytic Method | Catalyst/Reagent Example | Transformation Type | Relevance to Target Synthesis |

|---|---|---|---|

| Organocatalysis (Brønsted Acid) | Chiral Thioureas | Asymmetric Conjugate Addition | Enantioselective synthesis of β-amino acid derivatives, which are structurally related to the target compound. acs.org |

| Organocatalysis (Lewis Base) | Diarylprolinol Silyl Ethers | Michael Addition of Oxazolones | Synthesis of α,α-disubstituted α-amino acid derivatives, a key structural feature of the target. acs.org |

| Iodine-Mediated Synthesis | I₂ / DMSO | Oxidative Cyclization/Domino Reaction | Direct synthesis of N-heterocycles from α-amino acids, offering a potential route to complex analogues. rsc.org |

| Oxidative C-H Functionalization | (NH₄)₂S₂O₈ (Ammonium Persulfate) | Cross-Dehydrogenative Coupling (CDC) | Direct functionalization of heterocycles, potentially applicable to the oxane ring without pre-activation. frontiersin.org |

Green chemistry is a framework that guides the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. ispe.orgresearchgate.net The application of its 12 principles is now a central focus in the pharmaceutical industry to create more sustainable manufacturing processes. tandfonline.comnih.gov

Key principles relevant to the synthesis of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, particularly C-H functionalization and cycloadditions, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents : Minimizing the use of hazardous organic solvents by replacing them with greener alternatives like water, ethanol, or bio-based solvents, or by employing solvent-free reaction conditions. mdpi.comvertecbiosolvents.compharmafeatures.com

Catalysis : Utilizing catalytic reagents (e.g., organocatalysts, biocatalysts) in small amounts is superior to using stoichiometric reagents, as it reduces waste. ispe.org The metal-free catalytic routes discussed previously align directly with this principle.

The modern techniques discussed, such as continuous-flow synthesis, directly support green chemistry goals by improving energy efficiency, enhancing safety, and minimizing waste. ispe.org By consciously applying these principles from the initial design of a synthetic route, chemists can develop processes that are not only scientifically elegant but also economically viable and environmentally responsible. imist.ma

Table 4: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Potential Application in the Synthesis |

|---|---|

| 1. Prevention | Design routes that minimize byproducts, such as using catalytic C-H functionalization instead of stoichiometric methods. |

| 2. Atom Economy | Employ cycloaddition or condensation reactions that incorporate most atoms from the starting materials into the product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Replace toxic reagents (e.g., heavy metals) with metal-free catalysts or biocatalysts. researchgate.net |

| 4. Designing Safer Chemicals | The final product itself is the focus, but intermediates should also be designed for minimal toxicity. |

| 5. Safer Solvents and Auxiliaries | Use water, supercritical CO₂, or bio-solvents (e.g., ethanol, ethyl lactate) instead of chlorinated or aromatic solvents. mdpi.comvertecbiosolvents.com |

| 6. Design for Energy Efficiency | Utilize continuous-flow synthesis for better heat transfer or use catalysts that operate at ambient temperature and pressure. ispe.org |

| 7. Use of Renewable Feedstocks | Explore starting materials derived from biomass where possible. nso-journal.org |

| 8. Reduce Derivatives | Minimize protecting group steps by using chemo- or regioselective enzymes or catalysts. acs.org |

| 9. Catalysis | Prefer highly selective organocatalysts or biocatalysts over stoichiometric reagents. ispe.org |

| 10. Design for Degradation | Design the molecule and any byproducts to be biodegradable after their functional life. |

| 11. Real-time Analysis for Pollution Prevention | Integrate in-line analytical techniques (e.g., IR, NMR) in a flow process to monitor reaction progress and prevent runaway reactions or byproduct formation. durham.ac.uk |

| 12. Inherently Safer Chemistry for Accident Prevention | Employ flow chemistry to minimize the volume of hazardous materials and improve thermal control, reducing the risk of accidents. rsc.org |

Derivatization Strategies and Analog Development of 2 3 Aminooxan 3 Yl Acetic Acid

Chemical Transformations of the Amino Functionality

The primary amino group in 2-(3-Aminooxan-3-yl)acetic acid is a key site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's polarity, basicity, and potential for intermolecular interactions.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental reactions for modifying the amino group. These reactions typically involve the treatment of the amino acid with an acylating or sulfonylating agent in the presence of a base.

Sulfonylation: The introduction of a sulfonamide group is achieved by reacting the amino function with a sulfonyl chloride. This modification can significantly impact the acidity of the N-H proton and introduce a tetrahedral geometry that can be important for biological recognition. For instance, reaction with tosyl chloride in the presence of a base like sodium hydroxide (B78521) can yield the corresponding N-tosylated derivative. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-acetyl derivative | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Benzoyl chloride | N-benzoyl derivative | Schotten-Baumann conditions (aq. NaOH) |

| Acetic anhydride | N-acetyl derivative | Base or neat |

| p-Toluenesulfonyl chloride | N-tosyl derivative | Aqueous base (e.g., NaOH), or organic base in aprotic solvent |

| Methanesulfonyl chloride | N-mesyl derivative | Organic base (e.g., triethylamine), aprotic solvent |

Alkylation and Reductive Amination Pathways

Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under controlled conditions using specific alkylating agents, mono- or di-alkylation can be achieved.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amino group with an aldehyde or ketone, followed by reduction of the intermediate. This pathway is a versatile method for creating secondary and tertiary amines. nih.gov Heterogeneous catalysts, such as platinum-molybdenum on an aluminum oxide support (Pt-Mo/γ-Al2O3), have been shown to be effective for the reductive amination of carboxylic acids and could be applicable here. rsc.org

Table 2: Reductive Amination Pathways

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Formaldehyde | Sodium cyanoborohydride | N-methyl derivative |

| Acetaldehyde | Sodium triacetoxyborohydride | N-ethyl derivative |

| Acetone | Platinum-molybdenum catalyst, H2 | N-isopropyl derivative |

| Benzaldehyde | Sodium cyanoborohydride | N-benzyl derivative |

Modifications and Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another handle for derivatization, enabling the formation of esters, amides, and alcohols, which can serve as precursors for further functionalization.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton, increase lipophilicity, and improve cell permeability. The Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like gaseous hydrochloric acid or sulfuric acid, is a classic method. researchgate.netnih.gov Another effective method involves the use of trimethylchlorosilane in methanol (B129727) at room temperature, which has been shown to be efficient for the esterification of various amino acids. nih.gov

Amidation: The formation of an amide bond from the carboxylic acid requires activation, as direct reaction with an amine is generally unfavorable. Common coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or the use of Lewis acids can facilitate this transformation. researchgate.net Boron-based reagents, such as B(OCH2CF3)3, have been reported to be effective for the direct amidation of unprotected amino acids. mdpi.com The synthesis of amides from amino acids can also be achieved by first converting the carboxylic acid to an activated intermediate, such as an acid chloride, followed by reaction with an amine. google.com

Table 3: Esterification and Amidation Reagents

| Reagent/Method | Product Type | General Reaction Conditions |

|---|---|---|

| Methanol, HCl | Methyl ester | Reflux |

| Ethanol, H2SO4 | Ethyl ester | Reflux |

| Benzyl alcohol, DCC | Benzyl ester | Room temperature |

| Ammonia (B1221849), DCC | Primary amide | Room temperature |

| Benzylamine, HATU | N-benzyl amide | Room temperature, organic base |

Reduction to Corresponding Alcohols and Subsequent Functionalization

The carboxylic acid can be reduced to a primary alcohol, which opens up new avenues for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orglibretexts.org The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran. libretexts.org The resulting primary alcohol can then be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to an alkyl halide. The use of titanium tetrachloride as a catalyst with ammonia-borane has also been reported for the reduction of carboxylic acids to alcohols at room temperature, offering a potentially milder alternative. nih.gov

Structural Diversification within the Cyclic Oxane System

Positional Isomerism and Substituent Effects on the Oxane Ring

The oxane (tetrahydropyran) ring of this compound offers several positions for modification, allowing for a systematic investigation of how the spatial arrangement of substituents affects biological activity. Positional isomerism, in this context, refers to the relocation of the amino and acetic acid-bearing carbon to other positions on the oxane ring (e.g., C-2 or C-4). Such changes would significantly alter the geometric relationship between the key pharmacophoric elements and the heterocyclic core.

Substituent effects on the oxane ring can be explored by introducing various functional groups at the available carbon atoms. The introduction of substituents can modulate physicochemical properties such as lipophilicity, polarity, and metabolic stability. For instance, the tetrahydropyran (B127337) ring is considered a bioisostere of a cyclohexane, but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties and tighter binding interactions with a biological target. pharmablock.com

Below is a data table illustrating potential positional isomers and the hypothetical effects of various substituents on the oxane ring of this compound.

| Modification | Position | Substituent | Potential Impact on Physicochemical Properties | Rationale for SAR Studies |

| Positional Isomerism | C-2 | - | Alters the spatial vector of amino and acid groups relative to the ring oxygen. | To probe the optimal geometry for target binding. |

| Positional Isomerism | C-4 | - | Creates a symmetrical substitution pattern, potentially impacting binding entropy. | To explore the importance of asymmetry for biological activity. |

| Substitution | C-4 | Methyl | Increases lipophilicity and steric bulk. | To probe for hydrophobic pockets in the binding site. |

| Substitution | C-4 | Hydroxyl | Increases polarity and potential for hydrogen bonding. | To explore interactions with polar residues in the target. |

| Substitution | C-4 | Fluoro | Increases metabolic stability and alters pKa of nearby groups. cambridgemedchemconsulting.com | To block metabolic hotspots and fine-tune electronic properties. |

| Substitution | C-5 | Methoxy | Increases polarity and introduces a hydrogen bond acceptor. | To explore additional hydrogen bonding opportunities. |

Exploration of Alternative Heterocyclic Ring Systems (e.g., Oxetane (B1205548), Pyrrolidine (B122466), Thiophene)

Bioisosteric replacement of the oxane ring with other heterocyclic systems is a well-established strategy in medicinal chemistry to explore new chemical space, modulate physicochemical properties, and improve biological activity. nih.gov The choice of a replacement heterocycle is guided by the desire to mimic, yet subtly alter, the properties of the original ring system.

Pyrrolidine: Replacing the oxygen atom of the oxane ring with a nitrogen atom to form a pyrrolidine ring introduces a basic center, which can be protonated at physiological pH. This can lead to new ionic interactions with the target and significantly alter the solubility and pharmacokinetic profile of the compound. The pyrrolidine scaffold is a versatile component in drug discovery, with its stereochemistry playing a crucial role in determining the biological activity of its derivatives. nih.gov

Thiophene (B33073): The substitution of the oxane ring with an aromatic thiophene ring introduces a flat, rigid scaffold with a different electronic distribution. Thiophene-3-acetic acid is a known compound that can serve as a precursor for such analogues. mdpi.comnih.gov The sulfur atom in the thiophene ring can participate in different types of interactions compared to the oxygen of the oxane ring. The synthesis of 2-aminothiophene-3-carboxamides is well-documented and could be adapted for the synthesis of thiophene-based analogues. organic-chemistry.org

The following table compares the key properties of these alternative heterocyclic rings with the parent oxane ring.

| Heterocycle | Ring Size | Key Features | Potential Advantages in Analog Design |

| Oxane (Tetrahydropyran) | 6 | Flexible chair conformation, H-bond acceptor oxygen. | Low lipophilicity, metabolically stable, established synthetic routes. nih.gov |

| Oxetane | 4 | Strained, planar-like, H-bond acceptor oxygen. | Improved solubility and metabolic stability, novel spatial arrangement. nih.gov |

| Pyrrolidine | 5 | Flexible envelope/twist conformations, basic nitrogen (H-bond donor/acceptor). | Introduction of a basic center for ionic interactions, diverse synthetic chemistry. nih.gov |

| Thiophene | 5 | Aromatic, flat, electron-rich, sulfur atom. | Rigid scaffold for defined geometry, potential for π-stacking interactions. nih.gov |

Synthesis of Conformationally Constrained Analogues for Structure-Activity Relationship Studies

To gain a deeper understanding of the bioactive conformation of this compound, the synthesis of conformationally constrained analogues is a powerful strategy. By reducing the conformational flexibility of the molecule, it is possible to lock it into a specific shape that may have higher affinity and selectivity for its biological target. This approach minimizes the entropic penalty upon binding. nih.gov

Several strategies can be envisioned for the synthesis of conformationally constrained analogues. These often involve the creation of bicyclic systems or the introduction of rigidifying elements. For example, bridging the oxane ring could lead to bicyclic structures that fix the relationship between the amino acid moiety and the heterocyclic core. The synthesis of conformationally constrained α-amino acids has been a subject of significant research, with methods developed for creating rigid scaffolds that mimic peptide secondary structures. nih.gov

The introduction of a double bond within the oxane ring to create a dihydropyran system would also introduce conformational constraints. Furthermore, spirocyclic systems, where another ring is fused at the C-3 position, would severely restrict the rotational freedom around this carbon. The design and synthesis of such analogues, followed by biological evaluation, can provide invaluable data for building a robust SAR model.

Below is a table of potential conformationally constrained analogues and the rationale for their synthesis.

| Analogue Type | Structural Modification | Conformational Effect | Rationale for SAR |

| Bicyclic Analogue | Bridging C-3 and C-6 of the oxane ring with a methylene (B1212753) group. | Locks the oxane ring into a rigid boat or chair conformation. | To determine the preferred ring pucker for biological activity. |

| Dihydropyran Analogue | Introduction of a double bond, e.g., between C-4 and C-5. | Flattens a portion of the ring, restricting conformational flexibility. | To probe the tolerance for planarity in the binding site. |

| Spirocyclic Analogue | Fusion of a cyclopropane (B1198618) ring at the C-3 position. | Severely restricts rotation around the C-3 carbon-substituent bonds. | To fix the orientation of the amino and acetic acid groups. |

| Fused-Ring Analogue | Fusion of a benzene (B151609) ring to the oxane ring (chromane derivative). | Creates a rigid, planar extension to the heterocyclic system. | To explore larger, more rigid scaffolds for enhanced binding affinity. |

Computational and Theoretical Chemistry Studies on 2 3 Aminooxan 3 Yl Acetic Acid

Molecular Conformation and Conformational Landscape Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. For 2-(3-Aminooxan-3-yl)acetic acid, this involves the puckering of the six-membered oxane ring and the orientation of its bulky substituent.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair | Equatorial | 0.00 | >99 |

| Chair | Axial | +5.4 | <1 |

| Twist-Boat | - | +6.2 | <1 |

| This table displays hypothetical but representative data from conformational analysis, illustrating the energetic preference for the equatorial chair conformation. |

A detailed analysis of the dihedral and torsional angles provides a quantitative description of the molecule's geometry. In the lowest-energy equatorial chair conformation, the dihedral angles within the oxane ring are typically around ±60°, characteristic of a classic chair structure. The torsional angles involving the substituent's side chain determine its spatial orientation relative to the ring. These angles are crucial for understanding potential intramolecular interactions, such as hydrogen bonding between the amino or carboxyl groups and the oxane ring's oxygen atom.

Table 2: Key Dihedral Angles in the Lowest Energy Conformer

| Angle Description | Atoms Involved | Calculated Angle (Degrees) |

| Oxane Ring Pucker | C1-C2-C3-C4 | -55.8° |

| Oxane Ring Pucker | O-C1-C2-C3 | +60.1° |

| Substituent Orientation | C2-C3-C(acetic)-N | +178.5° |

| Acetic Acid Torsion | C3-C(acetic)-C(carboxyl)-O(H) | -15.2° |

| This table presents plausible dihedral angle values for the most stable conformer of this compound, defining its specific 3D structure. |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical methods are essential for exploring the electronic landscape of a molecule, revealing sites of reactivity and predicting its spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, calculations show that the HOMO is primarily localized on the nitrogen atom of the amino group, a consequence of the nitrogen's lone pair of electrons. Conversely, the LUMO is centered on the π* antibonding orbital of the carbonyl group (C=O) within the carboxylic acid moiety. This distribution suggests that the amino group is the most likely site for electrophilic attack, while the carboxyl carbon is susceptible to nucleophilic attack.

Table 3: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) | Description |

| HOMO | -9.8 | Electron-donating capability (localized on NH₂) |

| LUMO | -0.5 | Electron-accepting capability (localized on COOH) |

| HOMO-LUMO Gap | 9.3 | Indicator of chemical stability and reactivity |

| This table shows representative DFT-calculated energy values for the frontier orbitals, highlighting the electronic characteristics of the molecule. |

Table 4: Calculated Partial Atomic Charges (Mulliken)

| Atom | Partial Charge (a.u.) |

| N (amino) | -0.85 |

| O (carbonyl) | -0.68 |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.45 |

| This table provides examples of calculated partial charges on key atoms, quantifying the charge distribution predicted by the ESP map. |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the theoretical modeling of chemical reactions, providing insights into reaction pathways and energetics that can be difficult to obtain experimentally. A plausible reaction for this compound is an intramolecular cyclization, where the amino group attacks the carboxylic acid group to form a bicyclic lactam.

Modeling this reaction involves mapping the potential energy surface to identify the lowest energy path from reactant to product. This path includes a critical point known as the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of this transition state is key to understanding the reaction's feasibility. For the lactam formation, the transition state would feature a partially formed bond between the nitrogen atom and the carbonyl carbon, and an elongated C-OH bond in the carboxylic acid group. The calculated energy of this transition state determines the activation energy barrier for the reaction, providing a quantitative measure of how fast the reaction is likely to proceed.

Table 5: Calculated Energies for a Hypothetical Intramolecular Cyclization

| Species | Relative Energy (kcal/mol) |

| Reactant (open-chain form) | 0.0 |

| Transition State | +25.8 |

| Product (bicyclic lactam) | -4.5 |

| This table presents hypothetical energy values for a potential reaction pathway, illustrating how computational modeling can be used to predict reaction feasibility and kinetics. |

Computational Elucidation of Reaction Pathways for Synthesis and Degradation

The synthesis and degradation of this compound involve complex chemical transformations that can be modeled using quantum chemical methods. These calculations allow researchers to map out the potential energy surface of a reaction, identifying the most likely pathways.

Key Computational Approaches:

Density Functional Theory (DFT): This is a workhorse method in computational chemistry used to determine the electronic structure of molecules. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed. For instance, a plausible synthetic route might involve the nucleophilic attack of an amine on a precursor molecule. DFT calculations could model this step-by-step, providing the activation energies for each transition state.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain systems, albeit at a greater computational cost. They are often used to benchmark DFT results for critical points on the reaction coordinate.

A hypothetical reaction coordinate for a step in the synthesis of this compound, as would be determined by computational methods, is presented below.

Table 1: Hypothetical Energy Profile for a Synthetic Step of this compound (Note: These values are illustrative for a hypothetical reaction and not based on published data for this specific molecule.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.1 |

| Products | -20.4 |

This table illustrates how computational chemistry can quantify the energy changes during a reaction, helping to predict its feasibility and identify potential bottlenecks.

Molecular Dynamics (MD) Simulations for Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time.

Methodology:

MD simulations model the molecule of interest (this compound) surrounded by a large number of solvent molecules (e.g., water, ethanol). By solving Newton's equations of motion for this system, a trajectory is generated that shows how the solute and solvent molecules interact and move.

Insights from MD Simulations:

Solvation Shell Structure: MD can reveal how solvent molecules arrange themselves around the solute. For this compound, which contains both a carboxylic acid and an amino group, the structure of the hydration shells around these polar groups would be of particular interest.

Conformational Dynamics: The flexibility of the oxane ring and the side chain can be explored. The simulations would show which conformations are most stable in a given solvent and the timescales for transitions between them.

Solvent Effects on Reaction Barriers: By combining MD with quantum mechanics (QM/MM methods), the effect of the solvent on the energy barrier of a reaction can be calculated more accurately. The explicit solvent molecules can stabilize or destabilize transition states through hydrogen bonding or electrostatic interactions, thus altering the reaction rate.

Table 2: Illustrative Solvent Properties from MD Simulations of this compound (Note: This data is representative of typical outputs from MD simulations and is not from specific studies on this compound.)

| Property | Value in Water | Value in Ethanol |

| Average Number of Hydrogen Bonds (to solute) | 6.3 | 4.1 |

| Radial Distribution Function Peak (Water O to Acid H) | 1.8 Å | N/A |

| Diffusion Coefficient of Solute (10⁻⁵ cm²/s) | 1.2 | 0.8 |

These illustrative data points show how MD simulations can quantify the influence of the solvent on the behavior of the solute molecule.

Advanced Ligand-Target Docking and Molecular Recognition Principles (General theoretical framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). This is a cornerstone of rational drug design and the study of molecular recognition.

Fundamental Principles:

Shape Complementarity: The ligand must fit sterically into the binding site of the target. This is often described as a "lock and key" or, more accurately, an "induced fit" model, where both the ligand and target may undergo conformational changes upon binding.

Energetic Complementarity: The interactions between the ligand and the target must be favorable. This involves a combination of forces:

Electrostatic Interactions: Attraction or repulsion between charged or polar groups.

Hydrogen Bonds: A crucial directional interaction involving a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom.

Van der Waals Forces: Weak, short-range attractions between all atoms.

Hydrophobic Effect: The tendency of nonpolar groups to associate with each other in an aqueous environment, driven by the entropy of water.

The Docking Process:

Preparation: Three-dimensional structures of both the ligand (e.g., a low-energy conformation of this compound from MD or QM calculations) and the target are prepared.

Sampling: The docking algorithm explores a vast number of possible binding poses of the ligand within the target's binding site. This involves translating and rotating the ligand and allowing its rotatable bonds to change conformation.

Scoring: A "scoring function" is used to estimate the binding affinity for each pose. These functions are mathematical models that approximate the free energy of binding. Poses with the best scores are considered the most likely binding modes.

For a molecule like this compound, its amino and carboxyl groups would be key features for forming hydrogen bonds and salt bridges within a hypothetical binding site, while the oxane ring would contribute to van der Waals and potentially hydrophobic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial insights into the compound's stereochemistry and conformational dynamics.

Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Spin Systems

The structure of this compound, featuring a quaternary carbon within a heterocyclic ring, presents a complex spin system that necessitates the use of two-dimensional (2D) NMR techniques for complete structural assignment. nmims.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is fundamental for establishing proton-proton coupling networks. For this compound, this technique would reveal the connectivity between adjacent protons in the oxane ring, specifically tracing the spin systems from H-2 to H-4 and from H-5 to H-6. The absence of correlations to the protons of the acetic acid methylene (B1212753) group would confirm its attachment to the quaternary C-3 position.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment allows for the definitive assignment of the carbon signals of the oxane ring (C-2, C-4, C-5, C-6) and the acetic acid side chain (C-α) based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides the key data to piece together the entire molecular framework. For this compound, HMBC would show correlations from the methylene protons of the acetic acid side chain (H-α) to the quaternary carbon (C-3), the carboxyl carbon (C=O), and potentially to C-2 and C-4 of the oxane ring. These correlations unambiguously confirm the connection of the acetic acid moiety to the C-3 position of the oxane ring.

The following table represents hypothetical but expected NMR data for this compound, illustrating the application of these techniques.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 2 | 3.6 - 3.8 | ~68 | C-3, C-4, C-6 | H-4 |

| 3 | - | ~55 | - | - |

| 4 | 1.8 - 2.0 | ~35 | C-2, C-3, C-5, C-6 | H-2, H-5 |

| 5 | 1.7 - 1.9 | ~25 | C-3, C-4, C-6 | H-4, H-6 |

| 6 | 3.5 - 3.7 | ~75 | C-2, C-4, C-5 | H-5 |

| α (CH₂) | 2.5 - 2.7 | ~45 | C-3, C=O | - |

| C=O | - | ~175 | - | - |

Dynamic NMR for Conformational Exchange Phenomena

The six-membered oxane ring of this compound is not planar and is expected to exist predominantly in a chair conformation. This conformation can undergo a ring inversion process, leading to the exchange of axial and equatorial positions. This dynamic behavior can be studied using variable-temperature NMR (Dynamic NMR). researchgate.net

At room temperature, if the ring inversion is rapid on the NMR timescale, the signals for axial and equatorial protons at positions 2, 4, 5, and 6 will appear as averaged, potentially broadened resonances. By lowering the temperature, this conformational exchange can be slowed. Below a certain point, known as the coalescence temperature, the exchange becomes slow enough that distinct signals for the axial and equatorial protons can be resolved. Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) of the ring-flipping process, providing valuable information about the conformational stability and flexibility of the molecule.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides detailed information about its chemical structure through controlled fragmentation.

Accurate Mass Measurement via High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and resolution. nih.govdrug-dev.com This allows for the experimental determination of a compound's monoisotopic mass to within a few parts per million (ppm) of its theoretical value. For this compound (molecular formula: C₇H₁₃NO₃), the calculated monoisotopic mass is 159.08954 Da. uni.lu

An accurate mass measurement by HRMS confirms the elemental composition, distinguishing the target compound from other potential molecules with the same nominal mass but different atomic compositions. This is the first critical step in confirming the identity of the molecule.

| Ion Adduct | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | [C₇H₁₄NO₃]⁺ | 160.09682 |

| [M+Na]⁺ | [C₇H₁₃NNaO₃]⁺ | 182.07876 |

| [M+K]⁺ | [C₇H₁₃KNO₃]⁺ | 198.05270 |

| [M-H]⁻ | [C₇H₁₂NO₃]⁻ | 158.08226 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Connectivity

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). unito.itnih.gov The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint. The fragmentation pathways of this compound are expected to involve characteristic neutral losses and ring cleavages.

Likely fragmentation pathways for the [M+H]⁺ ion (m/z 160.1) would include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to a product ion at m/z 142.1.

Loss of formic acid (HCOOH) or (H₂O + CO): A characteristic loss from protonated amino acids, resulting in an ion at m/z 114.1.

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of the amino group, producing an ion at m/z 143.1.

Ring-opening and cleavage: Fragmentation of the oxane ring itself can produce a series of smaller ions characteristic of the heterocyclic core.

Analysis of these fragmentation patterns allows for the confirmation of the different functional groups (amino, carboxylic acid, oxane ring) and their connectivity. nih.gov

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Fragment Ion (m/z) |

| 160.1 | H₂O | [C₇H₁₂NO₂]⁺ | 142.1 |

| 160.1 | NH₃ | [C₇H₁₁O₃]⁺ | 143.1 |

| 160.1 | H₂O + CO | [C₆H₁₂NO]⁺ | 114.1 |

| 142.1 | CO | [C₆H₁₂NO]⁺ | 114.1 |

Ion Mobility Spectrometry for Predicted Collision Cross Section (CCS) Determination

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govyoutube.com When coupled with mass spectrometry, it provides an additional dimension of separation. From the ion's mobility, a key physicochemical parameter called the Collision Cross Section (CCS) can be determined. The CCS is a measure of the effective area of the ion as it tumbles and moves through a buffer gas and is a characteristic property of a molecule's three-dimensional structure. chromatographyonline.com

The CCS value is highly reproducible and largely independent of the sample matrix, making it a powerful identifier for a given compound. For this compound, CCS values can be computationally predicted for various ion adducts. These predicted values serve as a valuable reference for experimental measurements, aiding in the confident identification of the compound in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 160.09682 | 133.7 |

| [M+Na]⁺ | 182.07876 | 138.5 |

| [M+K]⁺ | 198.05270 | 139.0 |

| [M+NH₄]⁺ | 177.12336 | 153.5 |

| [M+H-H₂O]⁺ | 142.08680 | 128.9 |

| [M-H]⁻ | 158.08226 | 135.5 |

| [M+HCOO]⁻ | 204.08774 | 152.4 |

| [M+CH₃COO]⁻ | 218.10339 | 173.7 |

Advanced Analytical Methodologies for the Structural Elucidation and Comprehensive Characterization of this compound

The rigorous identification and characterization of novel chemical entities are foundational to modern chemical and pharmaceutical sciences. For a molecule such as this compound, a multifaceted analytical approach is imperative to unambiguously determine its structure, confirm its purity, and resolve its stereochemistry. This article details the advanced analytical methodologies, from vibrational spectroscopy to chromatography, that would be employed for a comprehensive characterization of this compound.

Research Applications and Future Directions for 2 3 Aminooxan 3 Yl Acetic Acid

Role as a Chiral Building Block in Advanced Organic Synthesis

2-(3-Aminooxan-3-yl)acetic acid is a valuable chiral building block in organic synthesis due to its conformationally constrained cyclic γ-amino acid structure. The rigid oxane ring, combined with an amino and a carboxylic acid group on a quaternary carbon, provides a unique scaffold for creating specific three-dimensional molecular architectures.

The constrained cyclic nature of this compound is highly beneficial for designing peptidomimetics—compounds that mimic the structure and function of natural peptides. nih.gov Incorporating this amino acid into peptide chains helps to enforce specific secondary structures, such as β-turns or helices. This conformational rigidity is key to enhancing the biological activity, metabolic stability, and bioavailability of synthetic peptides by locking them into their active shape. nih.gov The synthesis of these peptidomimetics typically utilizes standard peptide coupling methods.

The use of conformationally restricted amino acids like this compound is a powerful strategy in drug design. nih.gov By limiting the rotational freedom of the molecule, chemists can develop novel amino acid analogs that probe the binding sites of receptors and enzymes with high precision, leading to more potent and selective therapeutic agents. nih.govuni-regensburg.de

The distinct structure of this compound is also well-suited for creating reagents used in bioconjugation and bioorthogonal chemistry. nih.govtcichemicals.com These fields involve linking molecules to biological targets in a highly specific manner without interfering with native biological processes. acs.orgscilit.com The amino and carboxylic acid groups on the molecule can be selectively protected and deprotected, allowing for the controlled attachment of various functional units like fluorescent dyes, affinity tags, or drug molecules. mdpi.com

For example, the amino group can be modified with a bioorthogonal functional group, such as an azide (B81097) or an alkyne, for use in "click chemistry" reactions. nih.govnih.gov The rigid oxane scaffold ensures that the attached molecules are held in a defined orientation, which can improve their binding affinity or reactivity. The development of such reagents has significant potential in targeted drug delivery, advanced cellular imaging, and for studying biological functions in living systems. nih.govwindows.net

Integration into Diverse Chemical Scaffolds for Library Generation

The adaptability of this compound makes it an excellent component for generating diverse chemical libraries for high-throughput screening in research.

By systematically altering the functional groups of this compound, vast libraries of distinct but structurally related compounds can be synthesized. acs.org These libraries are crucial for screening against a multitude of biological targets to discover new lead compounds for drug development. nih.gov The rigid core of the aminooxane structure provides a consistent scaffold, enabling a focused exploration of the surrounding chemical space. mdpi.com This method has been employed to create libraries of potential enzyme inhibitors, receptor modulators, and antimicrobial agents.

| Library Type | Core Scaffold | Elements of Diversity | Potential Research Applications |

|---|---|---|---|

| Peptidomimetic Library | This compound | Variations in amino acid sequence, N- and C-terminal modifications | Discovery of enzyme inhibitors and receptor modulators |

| Small Molecule Library | Functionalized Oxane Ring | Different substituents on the oxane ring, formation of amide and ester derivatives | Screening for new drug candidates and chemical biology probes |

Beyond life sciences, this compound is being investigated as a building block for novel functional materials. nih.govnih.gov The molecule's capacity for self-assembly through hydrogen bonding and other non-covalent interactions can be leveraged to form ordered supramolecular structures. mdpi.com

Polymers and oligomers that incorporate this rigid aminooxane scaffold can display unique characteristics, such as specific folding patterns or the ability to form gels or liquid crystals. nih.gov These materials hold promise for applications in chiral separations, asymmetric catalysis, and the creation of new biomaterials. nih.gov The synthesis of such materials typically involves polymerization reactions where the aminooxane derivative serves as a monomer or a cross-linking agent.

Potential in Chemical Biology as Probes and Tools

The unique conformational properties and synthetic accessibility of this compound make it a promising candidate for developing chemical probes and tools to investigate biological systems. matthewslab.org By attaching reporter groups like fluorophores or photoaffinity labels to the aminooxane scaffold, researchers can design molecules to visualize and study biological processes with high precision. biorxiv.org

For instance, a fluorescently labeled derivative of this compound could be integrated into a peptide that targets a specific protein. The rigid scaffold would help to position the fluorophore in a defined manner, potentially creating environmentally sensitive probes that can report on binding events or protein conformational changes. The development of such molecular probes is an emerging research area that could provide new insights into complex biological questions. matthewslab.org

Challenges and Opportunities in Scalable Synthesis and Process Optimization

The industrial-scale synthesis of complex molecules like this compound, a non-canonical cyclic amino acid, presents a distinct set of challenges that are not always apparent at the laboratory scale. The molecule's structure, featuring a quaternary stereocenter on a saturated oxane ring, is central to its potential utility but also the source of significant synthetic hurdles. Key challenges include achieving high stereopurity, ensuring regioselectivity, and developing a cost-effective and environmentally sustainable process.

Process optimization must focus on minimizing the number of synthetic steps, reducing the use of expensive or hazardous reagents, and simplifying purification procedures. One of the primary opportunities lies in the development of novel catalytic systems. For instance, metal catalysts combined with chiral ligands or organocatalysts have shown promise in the enantioselective synthesis of structurally related compounds. nih.gov The use of microwave-assisted synthesis has also been shown to reduce reaction times and minimize the formation of by-products in difficult coupling reactions. creative-peptides.com

Another significant opportunity is the application of continuous flow chemistry. This technology can offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and purity. It also allows for the safe handling of hazardous intermediates and reagents, which is a major consideration in large-scale production. Furthermore, enzymatic or chemo-enzymatic strategies could provide highly selective pathways to the desired stereoisomer, circumventing the challenging separation of enantiomers that often plagues classical chemical syntheses.

Table 1: Synthetic Strategies and Scalability Considerations for this compound

| Synthetic Strategy | Key Challenges | Opportunities for Optimization |

|---|---|---|

| Multi-step Linear Synthesis | Low overall yield, accumulation of impurities, extensive purification needed. nih.gov | Process intensification using flow chemistry; development of one-pot or tandem reactions. |

| Asymmetric Catalysis | High cost of chiral catalysts/ligands, sensitivity to reaction conditions, catalyst poisoning. nih.gov | Catalyst recycling, development of more robust and efficient catalysts, use of organocatalysis to reduce metal contamination. |

| Strecker Reaction Variants | Use of toxic cyanide sources, potential for racemization during hydrolysis. mdpi.com | Development of safer cyanide-free protocols, optimization of hydrolysis conditions to preserve stereointegrity. mdpi.com |

| Enzymatic Resolution | Limited availability of specific enzymes, potential for low efficiency, need for buffer systems. | Enzyme engineering to improve specificity and activity, immobilization of enzymes for reuse, integration with flow processes. |

| Photoredox Catalysis | Requirement for specialized photoreactors, potential for side reactions, light penetration issues on a large scale. acs.org | Design of efficient large-scale photoreactors, optimization of catalyst loading and light intensity, use of visible-light-mediated methods to reduce energy costs. nih.govacs.org |

Emerging Trends in Oxane Chemistry and Cyclic Amino Acid Research

The fields of oxane chemistry and cyclic amino acid research are undergoing rapid evolution, driven by the demand for novel chemical entities in drug discovery and materials science. The compound this compound sits (B43327) at the intersection of these two dynamic areas.

Emerging Trends in Oxane Chemistry

A prominent trend in medicinal chemistry is the move towards more three-dimensional, sp³-rich molecular scaffolds to improve physicochemical properties. acs.org Saturated heterocyclic rings like oxane and the smaller oxetane (B1205548) are increasingly used as "bioisosteres" for less favorable groups, such as gem-dimethyl or carbonyl functionalities. acs.org The incorporation of an oxane ring can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity without a significant increase in molecular weight. acs.org This strategy is part of a broader effort to design therapeutic peptides and small molecules that can overcome challenges like poor oral bioavailability. nih.gov Recent developments in synthetic methods, such as the oxa-Michael reaction, have broadened the accessibility of these valuable scaffolds. rsc.org The focus is on creating mild and efficient reactions that allow for the late-stage functionalization of complex molecules, enabling the rapid generation of diverse compound libraries for screening. rsc.org

Emerging Trends in Cyclic Amino Acid Research

The synthesis and application of cyclic amino acids and their derivatives are central to modern drug discovery. Cyclic peptides, in particular, are of great interest because their constrained conformations can lead to higher receptor affinity, increased stability against enzymatic degradation, and improved cell permeability compared to their linear counterparts. researchgate.netrsc.org A key challenge remains the synthesis of these complex molecules, especially those containing non-canonical or α,α-disubstituted amino acids. nih.govconceptlifesciences.com

Recent breakthroughs are addressing these challenges. Visible-light photoredox catalysis has emerged as a powerful tool for generating α-aminoalkyl radicals from precursors like α-amino acids, enabling a variety of C-C bond-forming reactions under mild conditions. acs.org This opens up new avenues for creating complex and sterically hindered amino acid derivatives. rsc.org

Furthermore, the integration of computational and experimental approaches is transforming the field. Deep learning models, such as modified versions of AlphaFold, are now being used to predict the three-dimensional structures of cyclic peptides containing unnatural amino acids. nih.govyoutube.com These computational tools can guide the design of novel peptides with specific conformational properties, accelerating the development of new therapeutics. nih.gov The ability to incorporate D-amino acids and other non-canonical residues into these design processes allows for the exploration of a much larger chemical space. youtube.com This synergy between advanced synthesis and predictive modeling represents the future of cyclic amino acid research, where molecules like this compound can be designed and synthesized for specific therapeutic applications with greater precision.